molecular formula C10H11N3OS B13683423 5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine

5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13683423
M. Wt: 221.28 g/mol
InChI Key: ZTMVONCTMKRCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, which is further connected to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methoxy-2-methylbenzoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenyl isocyanate: A compound with similar structural features but different functional groups.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group but different connectivity and functional groups.

Uniqueness

5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

5-(4-methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3OS/c1-6-5-7(14-2)3-4-8(6)9-12-13-10(11)15-9/h3-5H,1-2H3,(H2,11,13)

InChI Key

ZTMVONCTMKRCPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NN=C(S2)N

Origin of Product

United States

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